molecular formula C18H19NO3S B11213705 3-(Butyrylamino)-4-[(4-methylphenyl)thio]benzoic acid CAS No. 702670-50-6

3-(Butyrylamino)-4-[(4-methylphenyl)thio]benzoic acid

Cat. No.: B11213705
CAS No.: 702670-50-6
M. Wt: 329.4 g/mol
InChI Key: UKPCWHLPERFARK-UHFFFAOYSA-N
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Description

3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butanamido group and a 4-methylphenylsulfanyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that reduces its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylphenyl)sulfanyl]benzoic acid
  • 3-methyl-2,3-dioxo-1-piperazinylmethyl benzoic acid
  • 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

Uniqueness

3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID is unique due to the presence of both the butanamido and 4-methylphenylsulfanyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

CAS No.

702670-50-6

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(butanoylamino)-4-(4-methylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C18H19NO3S/c1-3-4-17(20)19-15-11-13(18(21)22)7-10-16(15)23-14-8-5-12(2)6-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

UKPCWHLPERFARK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)SC2=CC=C(C=C2)C

solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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